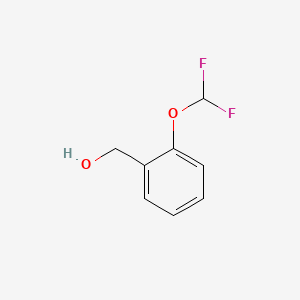

2-(Difluoromethoxy)benzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)12-7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAUYEZYAXAERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371750 | |

| Record name | 2-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72768-94-6 | |

| Record name | 2-(Difluoromethoxy)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72768-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl Alcohol (CAS 72768-94-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-(Difluoromethoxy)benzyl alcohol, a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and safety information, presenting quantitative data in structured tables and outlining experimental methodologies where available.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a foundational understanding of its molecular and bulk characteristics.

| Property | Value | Reference |

| CAS Number | 72768-94-6 | [2][3] |

| Molecular Formula | C₈H₈F₂O₂ | [2][3] |

| Molecular Weight | 174.14 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 228 °C | [2] |

| Density | 1.257 g/cm³ | [2] |

| Flash Point | 113 °C | [2] |

| pKa (Predicted) | 14.22 ± 0.10 | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Experimental Protocols

A common synthetic pathway involves the reduction of the corresponding benzaldehyde. A generalized experimental workflow for such a transformation is presented below.

General Experimental Workflow: Reduction of a Benzaldehyde to a Benzyl Alcohol

Caption: Generalized workflow for the synthesis of this compound.

A patent for the preparation of benzyl alcohols describes a one-pot reaction involving the formylation of aryl bromides to benzaldehydes, followed by reduction with a formate using a palladium catalyst.[4] This method avoids the isolation of the intermediate benzaldehyde, potentially increasing efficiency.[4]

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely published, predicted data and spectra of analogous compounds provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR data are available, though experimental verification is recommended for definitive structural confirmation.[5] The analysis of NMR spectra for similar fluorinated benzyl alcohols, such as 2-(trifluoromethyl)benzyl alcohol and 2,4-difluorobenzyl alcohol, can aid in the interpretation of the spectrum of the title compound.[6][7]

Infrared (IR) Spectroscopy: The IR spectrum of a benzyl alcohol derivative is expected to show characteristic absorption bands. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic ring and the CH₂ group.

-

C-O stretching band.

-

Absorptions related to the C-F bonds of the difluoromethoxy group.

The study of IR spectra of other fluorinated benzyl alcohols can provide a reference for the expected peak positions and shapes.[8]

Mass Spectrometry (MS): In mass spectrometry, benzyl alcohol and its derivatives typically exhibit fragmentation patterns involving the loss of water and other characteristic cleavages of the benzyl group.[9][10] For this compound, the mass spectrum would be expected to show a molecular ion peak and fragment ions corresponding to the loss of the hydroxyl group, the difluoromethoxy group, and other fragments of the aromatic ring.

Applications in Drug Development

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[11][12] The difluoromethoxy group, in particular, can serve as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic profile of a molecule.

While specific drugs containing the this compound moiety are not prominently documented, this building block holds potential for the synthesis of novel therapeutic agents. Its structure is analogous to other fluorinated benzyl alcohols that are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).[13] For instance, fluorinated benzyl alcohols are key components in the synthesis of various heterocyclic systems that form the core of many modern drugs.[13]

Logical Relationship in Drug Discovery

Caption: Role of this compound in drug development.

Safety and Toxicology

Detailed toxicological studies specifically for this compound are limited. However, data for the parent compound, benzyl alcohol, provides a general safety profile. Benzyl alcohol is considered to have low acute toxicity.[14][15]

Safety data for this compound from supplier information indicates that it is an irritant, with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Standard precautionary measures, such as wearing protective gloves, eye protection, and ensuring adequate ventilation, are recommended when handling this compound.

It is important to note that the toxicological properties of a substituted molecule can differ from the parent compound, and a thorough risk assessment should be conducted for any new application.

References

- 1. rsc.org [rsc.org]

- 2. 72768-94-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents [patents.google.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119) [hmdb.ca]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 7. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Difluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(difluoromethoxy)benzyl alcohol, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines its fundamental characteristics, provides detailed experimental protocols for their determination, and includes a visual representation of a common synthetic pathway.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in process development, formulation, and pharmacokinetic studies.

| Property | Value | Source |

| CAS Number | 72768-94-6 | [1][2] |

| Molecular Formula | C₈H₈F₂O₂ | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| Melting Point | 42 °C | [3] |

| Boiling Point | 228 °C | [1] |

| Density | 1.257 g/cm³ | [1] |

| pKa (Predicted) | 14.22 ± 0.10 | [1][4] |

| LogP (Predicted) | 2.1 | [5] |

| Flash Point | 113 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point (42 °C).

-

When the temperature is approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

Determination of pKa

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. For an alcohol, this represents the tendency to donate a proton from the hydroxyl group. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Reagents:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

High-purity water (deionized or distilled)

-

Co-solvent (e.g., methanol or DMSO, due to the limited water solubility of the analyte)

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound of known concentration in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Place a known volume of this solution into a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Shaker or vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure (for a specific solvent):

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the sample to separate the undissolved solid from the solution.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. The logarithm of this ratio is LogP, a key indicator of a compound's lipophilicity. The shake-flask method is the traditional approach.[6]

Apparatus:

-

Separatory funnel or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Reagents:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the phases to separate.

-

Prepare a stock solution of this compound in either the water-saturated n-octanol or n-octanol-saturated water.

-

Add a known volume of the stock solution and a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Shake the container for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully sample a known volume from both the n-octanol and the aqueous layers.

-

Determine the concentration of the analyte in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Synthesis of this compound: An Experimental Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound, starting from 2-hydroxybenzaldehyde. This process involves a difluoromethylation step followed by the reduction of the aldehyde functionality.

Caption: Synthetic workflow for this compound.

References

- 1. 72768-94-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. regentchemicals.com.sg [regentchemicals.com.sg]

- 3. EP1059280A2 - Process for the preparation of benzyl alcohols and their use - Google Patents [patents.google.com]

- 4. DE19836698A1 - Process for the preparation of fluorinated benzyl alcohols and aldehydes - Google Patents [patents.google.com]

- 5. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Synthesis of 2-(difluoromethoxy)benzyl alcohol from Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-(difluoromethoxy)benzyl alcohol, a valuable building block in medicinal chemistry, starting from readily available aryl bromides. Two primary synthetic strategies are presented: a direct approach via mechanochemical O-difluoromethylation of 2-bromobenzyl alcohol and a multi-step approach involving protection of the benzylic alcohol, subsequent difluoromethoxylation of the aryl bromide, and final deprotection. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Introduction

The difluoromethoxy group (-OCHF₂) has garnered significant interest in drug discovery due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and binding affinity of drug candidates. Consequently, the development of efficient synthetic routes to molecules containing this moiety is of high importance. This guide focuses on the synthesis of this compound, a key intermediate for the preparation of a variety of pharmacologically active compounds.

Synthetic Strategies

Two main retrosynthetic approaches for the synthesis of this compound from an aryl bromide precursor are outlined below.

Scheme 1: Overview of Synthetic Pathways

Caption: Two proposed synthetic routes for this compound.

Route A offers a direct and atom-economical approach through the mechanochemical O-difluoromethylation of 2-bromobenzyl alcohol. This method avoids the use of solvents and can often be performed at room temperature.

Route B follows a more traditional, multi-step pathway that involves the protection of the reactive alcohol functionality, followed by a transition metal-catalyzed difluoromethoxylation reaction, and concludes with the removal of the protecting group. This route may offer advantages in terms of substrate scope and optimization of the key difluoromethoxylation step.

Detailed Experimental Protocols

Route A: Direct Mechanochemical O-Difluoromethylation

This method is based on the in-situ generation of difluorocarbene from a suitable precursor and its subsequent reaction with the alcohol in a ball mill.

Workflow for Mechanochemical Synthesis

Caption: Workflow for the direct mechanochemical synthesis of the target compound.

Experimental Protocol:

-

Preparation: In a 10 mL stainless steel milling jar, add 2-bromobenzyl alcohol (1.0 mmol, 187 mg), (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 mmol, 0.28 mL) as the difluorocarbene precursor, and an activator such as potassium fluoride (4.0 mmol, 232 mg).

-

Milling: Add a stainless steel ball (e.g., 10 mm diameter) to the jar, seal it, and place it in a mixer mill. Mill the mixture at room temperature for 1-2 hours.

-

Work-up: After milling, carefully open the jar and quench the reaction mixture with water (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data (Route A)

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzyl alcohol | N/A |

| Reagents | TMSCF₂Br, KF | [1] |

| Solvent | None (Mechanochemical) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 1-2 hours | [1] |

| Yield | Moderate to good (expected) | [1] |

Route B: Multi-step Synthesis

This route involves three key transformations: protection of the alcohol, difluoromethoxylation, and deprotection.

Workflow for Multi-step Synthesis

Caption: Workflow for the multi-step synthesis of the target compound.

Step 1: Protection of 2-Bromobenzyl alcohol

The hydroxyl group of 2-bromobenzyl alcohol is protected as a silyl ether to prevent it from interfering with the subsequent cross-coupling reaction. The tert-butyldimethylsilyl (TBDMS) group is a common choice due to its stability and ease of removal.

Experimental Protocol:

-

To a solution of 2-bromobenzyl alcohol (1.0 mmol, 187 mg) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add imidazole (1.5 mmol, 102 mg) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 181 mg).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract with DCM (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)benzene, can often be used in the next step without further purification.

Quantitative Data (Protection)

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzyl alcohol | N/A |

| Reagents | TBDMSCl, Imidazole | [2] |

| Solvent | Dichloromethane (DCM) | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 4-6 hours | [2] |

| Yield | Typically >90% | [2] |

Step 2: Palladium- or Copper-Catalyzed Difluoromethoxylation

The protected aryl bromide is then subjected to a transition metal-catalyzed cross-coupling reaction to introduce the difluoromethoxy group. Both palladium and copper-based catalytic systems have been employed for similar transformations.

Experimental Protocol (General):

-

In a sealed tube, combine the protected 2-bromobenzyl alcohol (1.0 mmol), a palladium or copper catalyst (e.g., Pd(dba)₂, CuI), a suitable ligand (e.g., a phosphine ligand for palladium or a diamine ligand for copper), a difluoromethoxylation reagent (e.g., a difluoromethoxide precursor), and a base (e.g., Cs₂CO₃, K₂CO₃) in an anhydrous solvent (e.g., dioxane, DMF).

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Difluoromethoxylation - Representative)

| Parameter | Value | Reference |

| Catalyst | Pd(dba)₂ / Ligand or CuI / Ligand | General Knowledge |

| Reagent | Difluoromethoxide source | General Knowledge |

| Base | Cs₂CO₃ or K₂CO₃ | General Knowledge |

| Solvent | Dioxane or DMF | General Knowledge |

| Temperature | 80-120 °C | General Knowledge |

| Reaction Time | 12-24 hours | General Knowledge |

| Yield | Variable, substrate-dependent | General Knowledge |

Step 3: Deprotection of the Silyl Ether

The final step is the removal of the silyl protecting group to unveil the target alcohol. Tetrabutylammonium fluoride (TBAF) is a commonly used reagent for this purpose.

Experimental Protocol:

-

To a solution of the protected this compound (1.0 mmol) in tetrahydrofuran (THF, 10 mL) at 0 °C, add a 1 M solution of TBAF in THF (1.2 mL, 1.2 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data (Deprotection)

| Parameter | Value | Reference |

| Reagent | Tetrabutylammonium fluoride (TBAF) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 1-2 hours | [3] |

| Yield | Typically >90% | [3] |

Characterization Data

This compound [4]

| Property | Value |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| CAS Number | 72768-94-6 |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.35 (m, 2H), 7.20-7.10 (m, 2H), 6.55 (t, J = 73.2 Hz, 1H), 4.80 (s, 2H), 2.50 (br s, 1H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 148.5 (t, J = 3.0 Hz), 132.0, 130.5, 129.0, 124.5, 121.0, 115.4 (t, J = 259.7 Hz), 61.5. |

| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 155, 127, 107, 77. |

Conclusion

This technical guide has presented two viable synthetic routes for the preparation of this compound from aryl bromides. The direct mechanochemical approach offers a rapid and solvent-free option, while the multi-step route provides a more traditional and potentially more adaptable strategy for a wider range of substrates. The detailed experimental protocols and characterization data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final product.

References

Spectroscopic Data for 2-(difluoromethoxy)benzyl alcohol: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 2-(difluoromethoxy)benzyl alcohol, catering to researchers, scientists, and professionals in drug development. The document presents available nuclear magnetic resonance (NMR) data, anticipated infrared (IR) spectroscopy and mass spectrometry (MS) characteristics, and the detailed experimental protocols for these analytical techniques.

Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data for this compound [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.2 | m | 4H | Ar-H |

| ~6.7 (t, J=73.5 Hz) | t | 1H | O-CH F₂ |

| ~4.7 | s | 2H | CH ₂-OH |

| ~3.5 | br s | 1H | -OH |

Note: The chemical shift for the hydroxyl proton (-OH) can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound [1]

| Chemical Shift (ppm) | Assignment |

| ~150 (t, J=3.0 Hz) | C -OCHF₂ |

| ~138 | Ar-C -CH₂OH |

| ~130-120 | Ar-C H |

| ~116 (t, J=259.0 Hz) | O-C HF₂ |

| ~62 | C H₂-OH |

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions, based on the known spectra of benzyl alcohol and related fluorinated compounds, include:[2][3]

-

O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.[4]

-

C-H (sp²) Stretch: A sharp peak around 3100-3000 cm⁻¹ due to the aromatic C-H bonds.[2]

-

C-H (sp³) Stretch: A peak in the 3000-2850 cm⁻¹ region corresponding to the methylene (-CH₂-) group.[2]

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region, likely coupled with other vibrations.

-

C-F Stretch: Strong and characteristic C-F stretching bands are anticipated in the 1100-1000 cm⁻¹ region.

1.3. Mass Spectrometry (MS)

In mass spectrometry, this compound (molar mass: 174.14 g/mol ) is expected to undergo fragmentation.[5] The molecular ion peak (M⁺) would be observed at m/z 174. Characteristic fragmentation patterns for benzyl alcohols include the loss of a water molecule and cleavage of the C-C bond adjacent to the oxygen atom.[4][6]

Expected key fragments include:

-

[M]⁺: m/z = 174

-

[M-H₂O]⁺: m/z = 156

-

[M-OCHF₂]⁺: m/z = 91 (tropylium ion)

-

Fragments corresponding to the difluoromethoxybenzyl cation and other smaller aromatic fragments.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data.

2.1. NMR Spectroscopy Protocol

This protocol outlines the general procedure for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra of an organic compound like this compound.[7]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[8]

-

Acquire a ¹⁹F NMR spectrum. This is a sensitive nucleus, and the acquisition parameters are similar to those for ¹H NMR.[9]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2. FT-IR Spectroscopy Protocol

The following is a general procedure for obtaining a Fourier-transform infrared (FT-IR) spectrum of a solid sample.[10][11]

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

2.3. Mass Spectrometry Protocol

This protocol describes a general method for analyzing a sample by mass spectrometry, for instance, using electrospray ionization (ESI).[12]

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).[12]

-

Further dilute the solution to a final concentration of about 10-100 µg/mL.[12]

-

Filter the solution if any particulate matter is present to prevent clogging of the instrument.[12]

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

Set the parameters of the ion source (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization.

-

Acquire the mass spectrum over a desired mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. askthenerd.com [askthenerd.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 72768-94-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Benzyl alcohol [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Difluoromethoxy)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2-(Difluoromethoxy)benzyl alcohol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on analogous compounds, particularly benzyl alcohol and other ortho-substituted derivatives. It outlines the predicted structural parameters, explores the likely conformational landscape, and details the established experimental and computational methodologies for a thorough analysis. This document is intended to serve as a foundational resource for researchers working with this compound in fields such as medicinal chemistry and materials science, where a deep understanding of molecular conformation is critical for predicting and interpreting biological activity and material properties.

Introduction

This compound is a substituted aromatic alcohol with potential applications in pharmaceutical and materials science. The introduction of the difluoromethoxy group at the ortho position of the benzyl alcohol scaffold is expected to significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and molecular conformation. The three-dimensional structure and conformational flexibility of a molecule are paramount in determining its interactions with biological targets and its packing in the solid state. This guide provides a detailed examination of the key structural features and conformational dynamics of this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | [2-(Difluoromethoxy)phenyl]methanol |

| CAS Number | 72768-94-6 |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.15 g/mol |

| Predicted LogP | 1.5 (estimation based on similar structures) |

| Predicted pKa | ~14 (estimation based on similar structures) |

Molecular Structure

While a definitive crystal structure for this compound is not publicly available, its molecular structure can be predicted with high confidence based on standard bond lengths and angles derived from related compounds and computational modeling.

Predicted Bond Lengths and Angles

The following table summarizes the predicted key bond lengths and angles. These values are estimations based on data from analogous structures and may be refined through experimental determination or high-level computational analysis.

| Bond/Angle | Predicted Value (Å or °) | Notes |

| C-O (ether) | ~1.37 Å | Typical for an aryl-alkyl ether. |

| C-F | ~1.35 Å | Characteristic of a difluoromethyl group. |

| C-C (aromatic) | ~1.39 Å | Average bond length within the benzene ring. |

| C-C (ring-CH₂) | ~1.51 Å | Standard single bond between an sp² and an sp³ hybridized carbon. |

| C-O (alcohol) | ~1.43 Å | Typical for a primary alcohol. |

| O-H | ~0.96 Å | Standard hydroxyl bond length. |

| ∠ C-O-C (ether) | ~118° | Expected bond angle for an aryl-alkyl ether. |

| ∠ F-C-F | ~109.5° | Tetrahedral geometry around the difluoromethyl carbon. |

| ∠ C(aryl)-C(CH₂)-O | ~112° | Expected bond angle for a benzyl alcohol derivative. |

| ∠ C(CH₂)-O-H | ~109° | Typical bond angle for a primary alcohol. |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)-C(CH₂) bond and the C(CH₂)-O bond. The presence of the bulky and electronegative difluoromethoxy group at the ortho position is expected to introduce significant steric and electronic effects that will govern the preferred conformations.

Based on studies of benzyl alcohol and ortho-halogenated benzyl alcohols, it is predicted that the most stable conformers of this compound will adopt a gauche orientation of the hydroxymethyl group relative to the plane of the aromatic ring.[1][2] This is due to a balance of steric hindrance and potential weak intramolecular interactions.

Key Dihedral Angles and Rotational Barriers

The critical dihedral angles determining the overall conformation are:

-

τ₁ (C6-C1-C7-O8): Rotation around the C(aryl)-C(CH₂) bond.

-

τ₂ (C1-C7-O8-H9): Rotation of the hydroxyl group.

Studies on benzyl alcohol have shown that the barrier to rotation around the C(aryl)-C(CH₂) bond is on the order of 3-5 kcal/mol.[1] For this compound, this barrier is anticipated to be slightly higher due to the steric hindrance imposed by the ortho substituent.

The rotational barrier of the hydroxyl group (τ₂) is generally lower, allowing for rapid reorientation. However, specific orientations may be stabilized by intramolecular hydrogen bonding. In the case of this compound, a weak intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the difluoromethoxy group is possible, which would influence the conformational preference of the hydroxyl group.

Predicted Stable Conformations

The interplay of steric repulsion and potential intramolecular hydrogen bonding likely leads to a few low-energy conformers. A plausible low-energy conformation would involve the hydroxymethyl group oriented away from the difluoromethoxy group to minimize steric clash, with the hydroxyl proton potentially forming a weak interaction with a fluorine atom.

Experimental Protocols for Structural and Conformational Analysis

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques is required.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most accurate and detailed three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution.[3] Suitable solvents would need to be determined empirically, with common choices including hexane, ethyl acetate, or mixtures thereof. The solution should be left undisturbed in a vibration-free environment.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides valuable information about the time-averaged conformation of flexible molecules.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the chemical structure.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals unambiguously.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): Through-space correlations from NOE data can provide distance restraints between protons, which are crucial for determining the relative orientation of different parts of the molecule and identifying the predominant solution-state conformation.[4]

-

Measurement of Coupling Constants (³J): The magnitude of three-bond coupling constants (e.g., ³J(H-C-C-H)) can be related to the dihedral angle via the Karplus equation, providing quantitative conformational information.

Computational Chemistry

Computational modeling is a powerful tool for exploring the conformational landscape and predicting the relative energies of different conformers.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)).[5]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.

-

Potential Energy Surface (PES) Scan: To determine the rotational barriers, a relaxed PES scan is performed by systematically rotating key dihedral angles (τ₁ and τ₂) and calculating the energy at each step.[6]

Logical Workflow for Conformational Analysis

The following diagram illustrates the integrated experimental and computational workflow for a comprehensive conformational analysis of this compound.

Caption: Integrated workflow for structural and conformational analysis.

Signaling Pathways and Molecular Interactions

Understanding the preferred conformation of this compound is the first step in predicting its interactions with biological macromolecules. The following diagram illustrates a hypothetical interaction with a protein binding site, highlighting the importance of the molecule's three-dimensional shape.

Caption: Ligand interaction diagram.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational analysis of this compound. While direct experimental data is currently lacking, a robust understanding can be built upon the extensive knowledge of related benzyl alcohol derivatives. The methodologies outlined herein provide a clear path for future experimental and computational studies to fully elucidate the structural and dynamic properties of this molecule. Such studies are essential for the rational design of new pharmaceuticals and materials incorporating this promising chemical scaffold.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pubs.acs.org [pubs.acs.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Controlling achiral and chiral conformations of benzyl alcohol by ortho -halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03203A [pubs.rsc.org]

- 6. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Difluoromethoxy)benzyl Alcohol for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(difluoromethoxy)benzyl alcohol, a key building block in modern medicinal chemistry. This document outlines its commercial availability, details a plausible synthetic route with experimental protocols, and discusses its strategic application in drug discovery, particularly in the context of metabolic stabilization.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, ensuring a stable supply chain for laboratory-scale synthesis up to pilot-plant production. Below is a summary of representative suppliers and their offerings.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 71653-64-0 (for the precursor aldehyde) | ≥95% | Varies |

| Oakwood Chemical | 007855 | 97+% | 250mg, 1g, 5g, 25g |

| JRD Fluorochemicals | JRD-0464 | Not specified | Inquire |

| Santa Cruz Biotechnology | sc-261767 | Not specified | Inquire |

| Chem-Impex | 30130 | Not specified | Inquire |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most practically achieved through the reduction of its corresponding aldehyde, 2-(difluoromethoxy)benzaldehyde. This precursor is also commercially available. The following section details a representative experimental protocol for this transformation.

Synthesis of this compound via Reduction of 2-(Difluoromethoxy)benzaldehyde

This protocol describes a standard laboratory procedure for the reduction of an aromatic aldehyde to a primary alcohol using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

2-(Difluoromethoxy)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)benzaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.0 to 1.5 equivalents) portion-wise over 15-20 minutes. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding 1 M HCl dropwise until the effervescence ceases.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (if necessary): The crude product can be further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Application in Drug Discovery: Metabolic Stabilization

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, often employed as a bioisosteric replacement for a methoxy (-OCH₃) group. This substitution can significantly enhance the metabolic stability of a drug candidate by blocking a common metabolic pathway: O-demethylation.

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making the difluoromethoxy group more resistant to enzymatic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life and increased oral bioavailability.

The following diagram illustrates the logical relationship of how the difluoromethoxy group can prevent metabolic degradation.

Caption: Bioisosteric replacement for metabolic stability.

This strategic incorporation of the difluoromethoxy group, often facilitated by using building blocks like this compound, is a powerful tool for medicinal chemists to optimize the drug-like properties of new therapeutic agents. By designing molecules that are less susceptible to metabolic breakdown, researchers can improve the efficacy and safety profiles of potential new medicines.

A Technical Guide to the Introduction of the Difluoromethoxy Group into Aromatic Systems

For Researchers, Scientists, and Drug Development Professionals

The difluoromethoxy (-OCF₂H) group has emerged as a crucial substituent in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a hydrogen bond donor distinguish it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. The -OCF₂H moiety can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable tool in drug design.[1][2][3] This guide provides an in-depth overview of the primary synthetic strategies for incorporating the difluoromethoxy group into aromatic systems, complete with comparative data, experimental protocols, and workflow diagrams.

Core Strategies for Aromatic Difluoromethoxylation

The introduction of a difluoromethoxy group onto an aromatic ring can be broadly categorized into three main approaches:

-

O-Difluoromethylation of Phenols: This is the most established method, involving the reaction of a phenol with a difluorocarbene (:CF₂) precursor. This approach is highly effective for pre-functionalized arenes containing a hydroxyl group.[2]

-

Direct C–H Difluoromethoxylation: A more recent and highly sought-after strategy that functionalizes an aromatic C–H bond directly, avoiding the need for pre-installed functional groups like phenols.[4][5] These methods often employ radical-based pathways.[4][5]

-

Cross-Coupling Reactions: This approach typically involves the reaction of an arylboronic acid or related organometallic species with a difluoromethylating agent, often catalyzed by a transition metal like palladium.

The optimal strategy depends on the substrate's functional group tolerance, the desired regioselectivity, and whether the synthesis is performed early or at a late stage.

O-Difluoromethylation of Phenols via Difluorocarbene

This classic method relies on the in situ generation of difluorocarbene, which is then trapped by a phenolate anion.[6] The key variable in this approach is the choice of difluorocarbene precursor, which dictates the reaction conditions (e.g., basicity, temperature).

Key Difluorocarbene Precursors and Conditions

A variety of reagents have been developed to generate difluorocarbene under different conditions, ranging from strongly basic to neutral.[7]

| Reagent/Precursor | Common Name/Acronym | Typical Conditions | Key Features |

| ClCF₂CO₂Na | Sodium Chlorodifluoroacetate | Heat (e.g., in DMF, MeCN) | Inexpensive, common; requires thermal decarboxylation.[6] |

| BrCF₂P(O)(OEt)₂ | Diethyl Bromodifluoromethylphosphonate | Base (e.g., KOH) at low temp. | Highly efficient, proceeds under mild thermal conditions. |

| Ph₃P⁺CF₂CO₂⁻ | Difluoromethylene Phosphobetaine (PDFA) | Neutral; thermal decarboxylation (e.g., 110 °C in p-xylene) | Generates :CF₂ under neutral conditions, avoiding strong bases.[7] |

| HCF₂Cl / HCF₂Br | Freons (ODS) | Strong base (e.g., NaOH, KOH) | Ozone-depleting substances (ODS); largely phased out. |

| S-(Difluoromethyl)sulfonium salt | - | Mild base (e.g., LiOH) | Bench-stable salt, good for phenols and thiophenols.[8] |

General Reaction Mechanism for Phenol Difluoromethylation

The mechanism involves three key steps: deprotonation of the phenol, generation of difluorocarbene, and the subsequent reaction between the two reactive species.

Caption: General mechanism for the O-difluoromethylation of phenols.

Representative Experimental Protocol: Difluoromethylation using BrCF₂P(O)(OEt)₂

Adapted from Zafrani et al. and Wu et al.[9]

Materials:

-

Substituted Phenol (1.0 mmol)

-

Diethyl bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂) (1.2 mmol)

-

Potassium Hydroxide (KOH) (20 mmol)

-

Acetonitrile (MeCN) and Water (solvent mixture)

Procedure:

-

To a solution of the phenol in a MeCN/H₂O mixture, add KOH and stir until the phenol is fully dissolved/deprotonated.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add diethyl bromodifluoromethylphosphonate dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 30 minutes.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired aryl difluoromethyl ether.

Direct Aromatic C–H Difluoromethoxylation

Directly converting a C–H bond to a C–OCF₂H bond is a highly atom-economical approach that is particularly valuable for late-stage functionalization in drug discovery.[10] This area has seen significant advances through the use of photoredox catalysis.[4][5][11]

The general strategy involves the generation of a highly reactive difluoromethoxy radical (•OCF₂H), which then adds to the aromatic ring.

Photoredox-Catalyzed Radical Difluoromethoxylation

This modern approach utilizes a photocatalyst that, upon excitation with visible light, initiates a single-electron transfer (SET) process with a bespoke difluoromethoxylating reagent.[4][5]

Key Components:

-

Aromatic Substrate: A wide range of arenes and heteroarenes are tolerated.[4]

-

Difluoromethoxylating Reagent: Bench-stable, redox-active reagents, often cationic pyridinium or benzotriazole-based salts, designed to release the •OCF₂H radical upon reduction.[4][10][11]

-

Photocatalyst: Typically an iridium or ruthenium complex (e.g., Ir(ppy)₃, Ru(bpy)₃²⁺) that absorbs visible light.[12]

Workflow and Mechanism

The catalytic cycle provides a mild and efficient pathway to the desired products.

Caption: Simplified workflow for photoredox C-H difluoromethoxylation.

Substrate Scope and Regioselectivity

This radical-based method demonstrates broad functional group tolerance, including aldehydes, boronic esters, and halogens, which are valuable for subsequent transformations.[11] The regioselectivity is governed by radical aromatic substitution principles; the •OCF₂H radical is electrophilic and preferentially adds to electron-rich positions of the aromatic ring. For substituted arenes, this often results in a mixture of ortho and para isomers.[2]

| Substrate Type | Typical Outcome | Functional Group Tolerance |

| Electron-Rich Arenes | Good to excellent yields; often a mix of regioisomers. | High: tolerates halides, aldehydes, ketones, esters, amides.[1] |

| Electron-Deficient Arenes | Generally lower yields. | Good. |

| Heteroarenes | Viable substrates, including pyridines and thiophenes.[4] | Good. |

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions provide another route to difluoromethylated arenes, typically starting from arylboronic acids. While direct C-OCF₂H bond formation via cross-coupling is less common, related methods to form Ar-CF₂H bonds are well-established and demonstrate the utility of this approach.[13][14][15][16] For instance, Pd-catalyzed reactions of arylboronic acids with reagents like bromodifluoroacetate can lead to difluoromethylated arenes, though this forms a C-C bond rather than a C-O bond.[13] The development of analogous C-O bond-forming cross-couplings remains an active area of research.

Summary and Outlook

The introduction of the difluoromethoxy group into aromatic systems is a critical transformation for modern chemical research. The choice of method is a strategic decision based on substrate availability and synthetic stage.

-

O-Difluoromethylation of phenols remains the most robust and high-yielding method when a phenolic precursor is available. The development of neutral difluorocarbene precursors like PDFA has significantly broadened its applicability.[7]

-

Direct C–H difluoromethoxylation via photoredox catalysis represents the cutting edge, offering unprecedented access for late-stage functionalization without the need for pre-installed directing groups.[4][5][10][11] Its ability to produce multiple regioisomers can be advantageous for structure-activity relationship (SAR) studies.[2][4]

Future research will likely focus on enhancing the regioselectivity of direct C–H functionalization, developing new and more efficient radical precursors, and expanding the scope of transition-metal-catalyzed cross-coupling reactions to forge C-OCF₂H bonds directly. These advancements will continue to empower chemists to precisely tune molecular properties, accelerating innovation in drug discovery and materials science.

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ | Semantic Scholar [semanticscholar.org]

- 15. Pd-Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2 H Generated ex Situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

A Technical Guide to the Electrophilic Difluoromethoxylation of Benzyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoromethoxy (-OCF2H) group into organic molecules is a critical strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. While several methods exist for difluoromethoxylation, this guide focuses on the electrophilic pathways applicable to benzyl derivatives, a common structural motif in pharmaceuticals.

Core Concepts in Electrophilic Difluoromethoxylation

Direct electrophilic difluoromethoxylation, the formal transfer of an electrophilic "OCF2H+" species, is not a widely established synthetic strategy due to the challenges in creating stable and effective reagents for this purpose. However, a highly relevant and practical approach involves the reaction of nucleophilic benzyl derivatives with the potent electrophile, difluorocarbene (:CF2). This two-step process, involving the generation of a benzyl alkoxide followed by its trapping of difluorocarbene, is the most pertinent and successful method that aligns with the principles of an electrophilic reaction to form the benzyl-O-CF2H bond.

The Difluorocarbene Trapping Pathway

The predominant method for the difluoromethoxylation of benzyl alcohols involves the in-situ generation of difluorocarbene, which is then trapped by a benzyl alkoxide. This pathway is effective for a range of primary, secondary, and tertiary benzyl alcohols.

Caption: General workflow for the difluoromethoxylation of benzyl alcohols.

The mechanism proceeds as follows:

Caption: Mechanism of difluoromethoxylation via difluorocarbene trapping.

Quantitative Data for Difluoromethoxylation of Benzyl Alcohols

The following table summarizes the reaction conditions and yields for the difluoromethoxylation of various benzyl alcohol derivatives using TMSCF2Br as the difluorocarbene precursor.[1]

| Entry | Benzyl Alcohol Substrate | Product | Yield (%) |

| 1 | Benzyl alcohol | Benzyl difluoromethyl ether | 95 |

| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzyl difluoromethyl ether | 99 |

| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl difluoromethyl ether | 92 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzyl difluoromethyl ether | 88 |

| 5 | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzyl difluoromethyl ether | 85 |

| 6 | 2-Phenylbenzyl alcohol | 2-Phenylbenzyl difluoromethyl ether | 85 |

| 7 | 1-Naphthalenemethanol | 1-Naphthylmethyl difluoromethyl ether | 91 |

| 8 | (1-Phenylcyclohexyl)methanol | (1-Phenylcyclohexyl)methyl difluoromethyl ether | 90 |

Experimental Protocols

General Procedure for Mechanochemical Difluoromethylation of Benzyl Alcohols[1]

Materials:

-

Benzyl alcohol derivative (1.0 equiv)

-

TMSCF2Br (2.0 equiv)

-

Potassium acetate (KOAc) (2.0 equiv)

-

Potassium bifluoride (KHF2) (2.0 equiv)

-

Mixer mill

Procedure:

-

To a milling vessel, add the benzyl alcohol derivative, TMSCF2Br, KOAc, and KHF2.

-

Mill the mixture at room temperature for 1 hour.

-

After milling, the crude product is typically purified by filtration. For some substrates, column chromatography may be necessary.

Procedure for Dehydroxytrifluoromethylthiolation of Benzyl Alcohols[2]

While not a difluoromethoxylation, this related procedure for dehydroxytrifluoromethylthiolation provides a relevant experimental framework for reactions involving benzyl alcohols and difluorocarbene precursors.

Materials:

-

Benzyl alcohol (1.0 equiv)

-

Ph3P+CF2CO2− (PDFA) (1.5 equiv)

-

Elemental sulfur (S8) (4.0 equiv)

-

Cesium fluoride (CsF) (4.0 equiv)

-

N,N-Dimethylacetamide (DMA)

Procedure:

-

To a reaction tube, add the benzyl alcohol, PDFA, elemental sulfur, and CsF.

-

Add DMA as the solvent.

-

Stir the reaction mixture at 70 °C for 0.5 hours.

-

Monitor the reaction completion by 19F NMR.

-

Upon completion, dilute the reaction mixture with CH2Cl2.

-

Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Conclusion

The electrophilic difluoromethoxylation of benzyl derivatives is most effectively and practically achieved through the trapping of difluorocarbene by benzyl alkoxides. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, including primary, secondary, and tertiary benzyl alcohols. The use of stable difluorocarbene precursors like TMSCF2Br has made this transformation a valuable tool for the late-stage functionalization of complex molecules in drug discovery and development. The provided data and protocols offer a solid foundation for researchers to implement this important synthetic strategy.

References

Methodological & Application

Application Notes and Protocols: The Role of 2-(Difluoromethoxy)benzyl Alcohol in the Synthesis of Glucokinase Activators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(difluoromethoxy)benzyl alcohol as a key building block in medicinal chemistry, with a specific focus on its application in the synthesis of glucokinase activators for the potential treatment of type 2 diabetes.

Introduction

The difluoromethoxy group is an increasingly important substituent in medicinal chemistry, often employed as a bioisostere for hydroxyl or methoxy groups. It can enhance metabolic stability, modulate lipophilicity, and influence compound conformation through its unique stereoelectronic properties. This compound and its derivatives, such as the corresponding bromide and aldehyde, are valuable synthons for introducing the 2-(difluoromethoxy)phenyl moiety into target molecules.

A significant application of this structural motif is found in the development of glucokinase (GK) activators. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for type 2 diabetes. One such glucokinase activator that features the 2-(difluoromethoxy)phenyl group is Piragliatin (RO4389620).

Application: Synthesis of Piragliatin Analogs

This compound serves as a precursor for the synthesis of key intermediates required for the preparation of Piragliatin and its analogs. A crucial intermediate is (2-(difluoromethoxy)phenyl)acetic acid. The following sections detail the synthetic protocols and relevant data.

Diagram: Synthetic Pathway from this compound

Caption: Synthetic routes to Piragliatin analogues.

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-(Difluoromethoxy)benzaldehyde

This protocol describes a standard oxidation of a benzyl alcohol to the corresponding aldehyde.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Standard glassware for reaction work-up and chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (for PCC) or quench with a saturated solution of sodium thiosulfate (for DMP).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(difluoromethoxy)benzaldehyde.

Protocol 2: Synthesis of (2-(Difluoromethoxy)phenyl)acetic acid

This two-step protocol involves the conversion of the benzyl alcohol to the benzyl bromide, followed by cyanation and hydrolysis.

Step 2a: Bromination of this compound

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether, anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.4 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(difluoromethoxy)benzyl bromide, which can be used in the next step without further purification.

Step 2b: Cyanation and Hydrolysis to (2-(Difluoromethoxy)phenyl)acetic acid

Materials:

-

2-(Difluoromethoxy)benzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Dissolve 2-(difluoromethoxy)benzyl bromide (1.0 eq) in DMSO in a round-bottom flask.

-

Add NaCN (1.2 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

For the hydrolysis, transfer the reaction mixture containing (2-(difluoromethoxy)phenyl)acetonitrile to a suitable flask and add a mixture of water and concentrated H₂SO₄.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete.[1]

-

Cool the reaction mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude (2-(difluoromethoxy)phenyl)acetic acid by recrystallization or column chromatography.

Protocol 3: Amide Coupling to form Piragliatin Analogues

This protocol describes the coupling of the synthesized carboxylic acid with an appropriate amine to form the final amide product.

Materials:

-

(2-(Difluoromethoxy)phenyl)acetic acid

-

Desired amine partner (e.g., 2-aminopyrazine for Piragliatin)

-

(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

To a stirred solution of (2-(difluoromethoxy)phenyl)acetic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and TEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated lithium chloride solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired Piragliatin analogue.

Quantitative Data

The following tables summarize key quantitative data for Piragliatin, a glucokinase activator whose synthesis utilizes a 2-(difluoromethoxy)phenyl moiety.

Table 1: Physicochemical Properties of Piragliatin

| Property | Value |

| CAS Number | 625114-41-2 |

| Molecular Formula | C₁₉H₂₀ClN₃O₄S |

| Molecular Weight | 421.90 g/mol |

Table 2: Biological Activity of Piragliatin [2][3][4]

| Parameter | Value | Description |

| Mechanism of Action | Glucokinase (GK) Activator | Allosterically activates glucokinase, enhancing glucose metabolism. |

| EC₅₀ (Glucokinase) | Varies with glucose concentration | Enhances the enzyme's affinity for glucose. |

| Clinical Effect | Glucose Lowering | Lowers plasma glucose in both postabsorptive and post-challenge states in patients with type 2 diabetes.[2][4] |

Mechanism of Action: Glucokinase Activation

Glucokinase activators (GKAs) like Piragliatin do not bind to the active site of the enzyme but rather to an allosteric site. This binding induces a conformational change that increases the enzyme's catalytic activity and its affinity for glucose.

Diagram: Glucokinase Activation Pathway

Caption: Mechanism of action of Piragliatin.

Conclusion